molecular formula C18H17N3O4S B2747014 3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 302951-45-7

3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2747014
CAS RN: 302951-45-7
M. Wt: 371.41
InChI Key: KXORNWDQDQMHQU-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C18H17N3O4S . It contains a five-membered isoxazole ring which makes dihedral angles of 80.5 and 81.3° with the two benzene rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered isoxazole ring making dihedral angles of 80.5 and 81.3° with the two benzene rings . These benzene rings form a dihedral angle of 39.81° with each other . The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds, which generate [001] chains, and further consolidated by weak C-H⋯O interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.41. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

In Silico Investigation and Biological Evaluation

A study focused on the synthesis of sulfamethoxazole derivatives, including compounds related to 3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, for their potential analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. The compounds exhibited significant biological activities, with some showing a considerable inhibition of pain and notable antioxidant properties. This research underscores the therapeutic potential of these compounds in managing pain and inflammation, alongside their antimicrobial and antioxidant capabilities (Sahoo et al., 2020).

Photochemical Decomposition Insights

Another study explored the photochemical decomposition of sulfamethoxazole, a compound structurally related to this compound. The research provided insights into the photolability of the compound in acidic solutions, leading to various photoproducts. This study is crucial for understanding the environmental fate and transformation of such compounds (Zhou & Moore, 1994).

Antibacterial Assessment of Gallamide Derivatives

Research on N-heteroaryl substituted Gallamide derivatives, which share a common motif with this compound, demonstrated significant antibacterial activity against various bacterial strains. This highlights the potential use of these compounds in developing new antibacterial agents (Mahapatra et al., 2022).

Microbially Mediated Abiotic Formation of Transformation Products

A study on the antibiotic drug sulfamethoxazole, structurally related to this compound, investigated its abiotic transformations under denitrifying conditions. This research is pivotal for understanding the environmental persistence and transformation pathways of sulfonamide drugs, providing insights into their ecological impact (Nödler et al., 2012).

Synthesis and Evaluation of Anti-Tubercular Activity

A series of benzamide and benzene sulfonamide derivatives were synthesized for their potential anti-tubercular activity. This work signifies the importance of such compounds in the search for new treatments against tuberculosis, highlighting the versatility and therapeutic potential of benzamide derivatives (Dighe et al., 2012).

Safety and Hazards

The compound is intended for research and experimental purposes . It should not be used as a medicine, food, or household item . Any other use of this compound is not guaranteed .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . .

Mode of Action

Given its structural similarity to sulfamethoxazole, it may also inhibit enzymes involved in the synthesis of folic acid, thereby disrupting the growth and multiplication of certain cells

Biochemical Pathways

The compound may affect the folic acid synthesis pathway, given its structural similarity to sulfamethoxazole . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication and cell division.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does inhibit folic acid synthesis, it could potentially disrupt DNA replication and cell division, leading to cell death . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s crystallization mechanisms

properties

IUPAC Name

3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXORNWDQDQMHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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